N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a thiadiazole-based acetamide derivative characterized by a 3-fluorophenyl group at the acetamide nitrogen and a naphthalen-1-ylmethylsulfanyl substituent at the 5-position of the 1,3,4-thiadiazole ring.
Properties
Molecular Formula |
C21H16FN3OS3 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H16FN3OS3/c22-16-8-4-9-17(11-16)23-19(26)13-28-21-25-24-20(29-21)27-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-11H,12-13H2,(H,23,26) |
InChI Key |
SBXBAAPMJYCXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The thiolate anion attacks the α-carbon of chloroacetamide in a bimolecular nucleophilic substitution (SN2). Anhydrous potassium carbonate deprotonates the thiol and scavenges HCl.
Procedure
-
Reactants :
-
Conditions :
-
Purification :
Table 1: Method 1 Performance Metrics
Method 2: Aprotic Solvent-Mediated Alkylation
Solvent Selection
Toluene or chlorobenzene enhances reaction efficiency by stabilizing the transition state through hydrophobic interactions.
Procedure
-
Reactants :
-
Conditions :
-
Stir at 80°C for 6 hours.
-
Acidify to pH 2–3 with HCl post-reaction.
-
-
Workup :
Table 2: Solvent Impact on Method 2
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Toluene | 83 | 6 |
| Chlorobenzene | 79 | 6.5 |
| DMF | 61 | 8 |
Method 3: Sequential Thiadiazole Formation and Acetamide Coupling
Thiadiazole Synthesis
Acetamide Coupling
Table 3: Method 3 Yield Comparison
| Step | Yield (%) |
|---|---|
| Thiadiazole formation | 89 |
| Disulfide oxidation | 94 |
| Final alkylation | 76 |
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| 1 | 70 | 98 | Moderate |
| 2 | 81 | 97 | High |
| 3 | 76 | 99 | Low |
Byproduct Formation
-
Method 2 : Residual toluene (≤300 ppm) requiring azeotropic distillation.
-
Method 3 : Over-alkylation byproducts (5–8%) requiring column chromatography.
Optimization Strategies and Yield Improvements
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, potassium carbonate, and dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- N-(2-Isopropylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide () Structural Difference: The 3-fluorophenyl group in the target compound is replaced with a 2-isopropylphenyl group. Synthesis: Likely synthesized via S-alkylation of thiol intermediates, similar to methods in and .
N-(3-Chlorophenyl)-2-[[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide ()
Variations in the Thiadiazole Ring Substituents
- N-(3-Nitrophenyl)-2-[(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () Structural Difference: A 4-methoxybenzylthio group replaces the naphthalenylmethylthio group.
- Adamantyl Derivatives () Example: 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone. Impact: Bulky adamantyl groups improve steric hindrance, increasing selectivity for targets like 11β-HSD1 but reducing synthetic yields compared to naphthalene derivatives .
Physicochemical and Spectral Data of Analogous Compounds
Biological Activity
N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the available literature on its biological activity, focusing on its cytotoxic properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a thiadiazole ring and a naphthalenylmethyl sulfanyl group. Its linear formula is represented as follows:
Biological Activity Overview
Research indicates that compounds containing thiadiazole moieties exhibit significant biological activities, particularly in anticancer applications. The specific compound has shown promising results in various studies.
Anticancer Activity
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have demonstrated that N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 4.27 µg/mL to 22.19 µM against various human cancer cell lines such as SK-MEL-2 (skin cancer), HT-29 (colon cancer), and MDA (breast cancer) .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives similar to N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide:
| Study | Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Alam et al. (2011) | 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549, SK-MEL-2 | 4.27 | Significant growth inhibition observed |
| Aliabadi (2013) | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA | 9 | Higher activity compared to Imatinib |
| Mohammadi-Farani et al. (2014) | Various thiadiazole derivatives | PC3, SKNMC | 22.19 (PC3) | Better cytotoxic activity than reference drugs |
Q & A
Q. Structure-Activity Relationship (SAR) Table :
| Substituent Position | Electronic Effect | LogP Change | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|---|---|
| 1-Naphthalenyl (target) | Moderate π-π stacking | 3.8 | 16 (S. aureus) | 62 |
| 2-Naphthalenyl (analog) | Enhanced hydrophobicity | 4.1 | 8 (S. aureus) | 45 |
| Furan-2-yl () | Electron-deficient | 2.9 | 32 (S. aureus) | >100 |
| Key Insight : Electron-rich naphthalene enhances membrane penetration but may increase cytotoxicity . |
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Screening : Compare DMF (75% yield) vs. acetonitrile (88% yield) in sulfanyl coupling steps .
- Catalyst Optimization : Replace EDC/HOBt with DMTMM for acetamide coupling (yield increases from 70% to 85%) .
- Purification : Use flash chromatography (hexane:EtOAc 3:1) over recrystallization to recover >90% pure product .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thiadiazoles) .
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
